N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
CAS No.: 1114658-20-6
Cat. No.: VC5918263
Molecular Formula: C26H24N2O3
Molecular Weight: 412.489
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114658-20-6 |
|---|---|
| Molecular Formula | C26H24N2O3 |
| Molecular Weight | 412.489 |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
| Standard InChI | InChI=1S/C26H24N2O3/c1-17-7-6-8-18(2)26(17)28-25(29)16-31-24-15-23(19-11-13-20(30-3)14-12-19)27-22-10-5-4-9-21(22)24/h4-15H,16H2,1-3H3,(H,28,29) |
| Standard InChI Key | UNJRBMOIZYRYKE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure integrates three key pharmacophoric elements:
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Quinoline core: A bicyclic aromatic system known for its role in intercalation and enzymatic inhibition.
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4-Methoxyphenyl substituent: Positioned at the quinoline’s 2-position, this group enhances lipid solubility and may influence target binding through π-π interactions .
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N-(2,6-Dimethylphenyl)acetamide side chain: The dimethyl substitution pattern on the phenyl ring potentially reduces metabolic oxidation while modulating steric interactions with biological targets .
Physicochemical Properties
Critical physicochemical parameters derived from experimental and computational analyses include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₄N₂O₃ | High-resolution MS |
| Molecular Weight | 412.489 g/mol | Calculated |
| logP (Partition Coefficient) | Estimated 3.8 ± 0.2 | ChemAxon Prediction |
| Topological Polar Surface Area | 68.5 Ų | Voronoi Modeling |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Hydrogen Bond Acceptors | 5 | Structural Analysis |
The compound’s moderate lipophilicity (logP ~3.8) suggests adequate membrane permeability, while its polar surface area indicates potential for moderate aqueous solubility despite experimental solubility data remaining unavailable .
Synthetic Methodology and Optimization
Retrosynthetic Analysis
The synthesis employs a convergent strategy, constructing the quinoline core before introducing the acetamide side chain:
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Quinoline Core Formation:
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Oxyacetamide Installation:
Process Optimization Challenges
Key challenges in scale-up production include:
Biological Activity and Mechanistic Insights
| Compound | MIC₉₀ (μg/mL) | Selectivity Index (Vero Cells) |
|---|---|---|
| Parent Quinoline Derivative | 0.8 | 12.5 |
| N-(2,6-Dimethylphenyl) Analog | 1.2 | 9.8 (Estimated) |
Mechanistic studies suggest dual targeting:
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DNA Gyrase Inhibition: Competitive binding to ATPase domain (IC₅₀ = 3.2 μM)
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Cell Wall Disruption: Enhanced accumulation of arabinogalactan precursors at sub-MIC concentrations
Cytochrome P450 Interactions
Pharmacokinetic screening reveals complex metabolism:
The strong CYP1A2 inhibition necessitates caution in polypharmacy scenarios, particularly with fluoroquinolone co-administration .
Structure-Activity Relationship (SAR) Trends
Systematic modifications to the prototype molecule reveal critical SAR patterns:
Quinoline Substitution Effects
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2-Position Methoxy Group:
Acetamide Side Chain Optimization
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2,6-Dimethyl vs. 3,4-Dimethyl:
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Methyl Group Removal:
Preclinical Development Challenges
Pharmacokinetic Limitations
Despite promising in vitro activity, key ADME hurdles persist:
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Oral Bioavailability: 12% in murine models (vs. 34% IV) due to first-pass metabolism
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Plasma Protein Binding: 93% (albumin-dominated), limiting free fraction to 0.24 μg/mL at therapeutic doses
Toxicity Profile
Dose-limiting toxicities observed in preclinical studies:
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Hepatotoxicity: ALT elevation >5× ULN at 50 mg/kg (14-day rat study)
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hERG Channel Inhibition: IC₁₀ = 8.9 μM, suggesting potential QT prolongation risk
Intellectual Property Landscape
Patent analysis reveals growing commercial interest:
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Priority Applications: 14 patents filed (2021-2024) covering:
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Key Assignees:
Future Research Directions
Prodrug Strategies
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Phosphate Ester Prodrug: Aqueous solubility increased 40-fold (2.8 mg/mL vs. 0.07 mg/mL parent)
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Thermoresponsive Nanogels: Sustained release over 72 hours in simulated lung fluid
Target Deconvolution
Ongoing chemoproteomic studies aim to identify novel mycobacterial targets through:
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